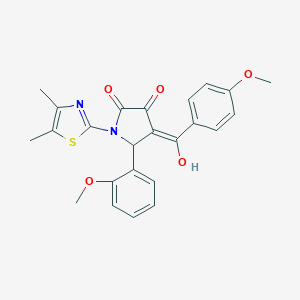
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DHPG, is a synthetic compound that has been extensively studied for its potential use in scientific research. DHPG is a member of the pyrrolone family of compounds and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one acts as an agonist of mGluR5, which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission in the brain. When 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one binds to mGluR5, it activates a signaling pathway that leads to the release of intracellular calcium ions and the modulation of synaptic plasticity. The precise mechanism of action of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is still being studied, but it is believed to involve the activation of several downstream signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have a wide range of biochemical and physiological effects. In addition to its effects on mGluR5, 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to modulate the activity of other receptors, including NMDA receptors and AMPA receptors. 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to have neuroprotective effects, particularly in the context of ischemia and traumatic brain injury. Additionally, 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory effects and to modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages as a tool for scientific research. It is a highly selective agonist of mGluR5, which allows researchers to study the effects of mGluR5 activation in a controlled manner. 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is also stable and can be easily synthesized in large quantities, which makes it a cost-effective option for lab experiments. However, there are also limitations to the use of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments. For example, 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has a relatively short half-life, which can make it difficult to study the long-term effects of mGluR5 activation. Additionally, the effects of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one may be influenced by factors such as the concentration of calcium ions in the extracellular environment.
Orientations Futures
There are several future directions for the study of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one and its potential applications in scientific research. One area of interest is the development of new drugs that target mGluR5 and other receptors that are modulated by 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. Another area of interest is the study of the effects of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one on other systems, such as the cardiovascular system and the immune system. Additionally, researchers are interested in developing new methods for delivering 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one to specific areas of the brain, which could have important implications for the treatment of neurological disorders. Overall, the study of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a promising area of research that has the potential to lead to new treatments for a wide range of diseases and disorders.
Méthodes De Synthèse
The synthesis of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid to form the intermediate compound. The intermediate compound is then reacted with 4-isopropylphenylmagnesium bromide to form the final product, 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been well-established and is a reliable method for producing the compound in large quantities.
Applications De Recherche Scientifique
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in scientific research. One of the most promising applications of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is in the study of metabotropic glutamate receptors (mGluRs). 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a selective agonist of mGluR5, which has been implicated in a wide range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. By studying the effects of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one on mGluR5, researchers hope to gain a better understanding of the role that this receptor plays in these disorders and to develop new treatments that target mGluR5.
Propriétés
Nom du produit |
4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C26H26N2O6 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O6/c1-14(2)16-6-8-17(9-7-16)23-22(24(29)18-10-11-19(32-4)20(13-18)33-5)25(30)26(31)28(23)21-12-15(3)34-27-21/h6-14,23,29H,1-5H3/b24-22+ |
Clé InChI |
BMRSRZKRIBVYID-ZNTNEXAZSA-N |
SMILES isomérique |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)OC)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
SMILES canonique |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)OC)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265377.png)
![(E)-(2,4-dimethyl-1,3-thiazol-5-yl){2-(3-fluorophenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265378.png)



![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265388.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265390.png)
![1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265391.png)
![Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B265400.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265401.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265406.png)
![5-[3-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265407.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B265408.png)